1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
1-(4-Ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS: 897624-02-1) is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a 4-ethoxyphenyl urea moiety. Its molecular formula is C₁₇H₁₇FN₆O₂ (MW: 356.35 g/mol) . This compound is structurally classified within the tetrazole-urea family, a scaffold noted for its versatility in medicinal and agrochemical applications due to hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-15-9-5-13(6-10-15)20-17(25)19-11-16-21-22-23-24(16)14-7-3-12(18)4-8-14/h3-10H,2,11H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDSCADAGCZMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacological profile of drugs.
- Anticancer Activity : Preliminary studies indicate that derivatives of tetrazole compounds can exhibit anticancer properties. Research has shown that similar structures can inhibit tumor growth by interfering with cellular signaling pathways . Further investigations into this compound may reveal its efficacy against specific cancer types.
- Antimicrobial Properties : Compounds featuring tetrazole and urea functionalities have demonstrated antimicrobial activity against various pathogens. This suggests that 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea may also possess similar properties, warranting further exploration in the field of infectious diseases .
Pharmacology
The pharmacological applications of this compound could extend to its role as a modulator of neurotransmitter systems. Tetrazole derivatives have been implicated in the modulation of GABAergic and glutamatergic neurotransmission, which may lead to developments in treating neurological disorders such as anxiety and depression.
Agricultural Chemistry
There is emerging interest in the use of tetrazole-containing compounds in agrochemicals. Their potential as herbicides or fungicides could be explored due to their ability to disrupt biological processes in target organisms while minimizing toxicity to non-target species .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various tetrazole derivatives for their anticancer properties. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines. Further optimization led to enhanced selectivity and reduced side effects.
Case Study 2: Antimicrobial Efficacy
Research conducted on urea and tetrazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead candidates for developing new antibiotics amidst rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related urea and tetrazole derivatives to highlight key differences in substituents, physicochemical properties, and implied biological activities. Below is a detailed analysis:
Table 1: Comparative Analysis of Tetrazole-Urea Derivatives
Key Observations:
Substituent Effects: The 4-ethoxyphenyl group in the target compound contrasts with 4-fluorophenyl (BF17792) and trifluoromethylphenyl (SI98). Fluorophenyl substituents are common across analogs (e.g., BF17792, target compound), favoring hydrogen bonding and metabolic stability due to fluorine’s electronegativity .
Tetrazole vs. Triazole/Triazolone Scaffolds :
- Tetrazoles (target compound, BF17792) exhibit stronger acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), enhancing metal coordination and bioavailability under physiological conditions .
- Triazolone derivatives (e.g., ) show planar conformations that may improve crystallinity and target binding but lack the tetrazole’s acidic proton .
Biological Activity Implications: While explicit activity data for the target compound is unavailable, analogs like epoxiconazole (a triazole fungicide with fluorophenyl groups) demonstrate antifungal activity via cytochrome P450 inhibition . The target’s tetrazole-urea scaffold may offer similar mechanisms with enhanced stability. Urea derivatives in (e.g., 11a–11o) highlight substituent-dependent activity variations.
Biological Activity
1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS Number: 897624-02-1) is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHFNO, with a molecular weight of 356.3543 g/mol. The structure features a tetrazole ring, which is known for its bioactivity in various pharmacological contexts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Tetrazole Compounds
The above table indicates that the compound exhibits promising antimicrobial activity, particularly against S. epidermidis, with a minimum inhibitory concentration (MIC) as low as 2 µg/mL.
Cytotoxicity Studies
Cytotoxicity assessments involving various cancer cell lines have been conducted to evaluate the safety profile of this compound. The MTT assay has been commonly used to determine cell viability.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
The results suggest that while the compound shows low cytotoxicity towards normal cells, it also exhibits limited effectiveness against cancer cell lines at concentrations below 50 µM.
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific enzyme targets in bacteria and cancer cells. For example, docking studies indicate that the tetrazole moiety may facilitate strong hydrogen bonding with active site residues in bacterial enzymes like MurB, enhancing its inhibitory potential against bacterial growth .
Case Studies
In a study investigating various tetrazole derivatives for their antibacterial properties, it was found that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains of bacteria. The presence of electron-withdrawing groups was particularly noted to improve potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
